

# T-1101-d7 supplier and purchasing information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | T-1101-d7 |
| Cat. No.:      | B15600444 |

[Get Quote](#)

## T-1101-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **T-1101-d7**, a deuterated analog of the novel anti-cancer agent T-1101. This document details its mechanism of action, summarizes key quantitative data, and provides essential supplier and purchasing information. Furthermore, it includes detailed experimental protocols for crucial assays and visualizes the core signaling pathway, offering a vital resource for researchers in oncology and drug development.

## Core Concepts and Mechanism of Action

T-1101 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> This interaction is critical for the proper regulation of mitosis in cancer cells.<sup>[3]</sup> By disrupting the Hec1/Nek2 complex, T-1101 leads to the downregulation of Nek2, resulting in chromosomal misalignment and subsequent apoptotic cell death in cancer cells.<sup>[2]</sup><sup>[3]</sup> **T-1101-d7** is the deuterium-labeled version of T-1101, designed for research purposes, such as use as a tracer or an internal standard in quantitative analyses.

## Supplier and Purchasing Information

**T-1101-d7** is available for research purposes from the following supplier:

| Supplier       | Product Name | Catalog Number | Notes                                                                   |
|----------------|--------------|----------------|-------------------------------------------------------------------------|
| MedchemExpress | T-1101-d7    | HY-120356S1    | For research use only.<br>Not for sale to patients. <a href="#">[4]</a> |

The non-deuterated tosylate salt of T-1101 is more widely available from various suppliers, including:

- MedchemExpress[\[1\]](#)
- Selleck Chemicals[\[5\]](#)
- Biorbyt[\[6\]](#)
- Sapphire Bioscience[\[7\]](#)
- MedKoo Biosciences[\[8\]](#)
- Probechem Biochemicals[\[9\]](#)

## Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of the parent compound, T-1101 tosylate. These data provide a strong indication of the potential activity of **T-1101-d7**.

Table 1: In Vitro Antiproliferative Activity of T-1101 tosylate[\[1\]](#)[\[2\]](#)

| Parameter | Value        | Cell Lines               |
|-----------|--------------|--------------------------|
| GI50      | 15-70 nM     | Human liver cancer cells |
| IC50      | 14.8-21.5 nM | Not specified            |

Table 2: In Vivo Efficacy of T-1101 tosylate in Xenograft Models[\[1\]](#)[\[2\]](#)

| Animal Model                                 | Dosing Regimen                                                  | Effect                                                        |
|----------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------|
| Mice bearing various human cancer xenografts | 2.5 mg/kg, p.o., twice per day                                  | Significant in vivo activity                                  |
| Mice with Huh-7 xenografts                   | 2.5 mg/kg, p.o., twice per day (co-administered with Sorafenib) | Halved the required dose of Sorafenib for comparable activity |

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are representative protocols for assays relevant to the study of T-1101 and its analogs.

### Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

#### Materials:

- Cancer cell lines of interest
- **T-1101-d7** or T-1101 tosylate
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of **T-1101-d7** in complete medium. Remove the medium from the wells and add 100  $\mu$ L of the compound dilutions. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI<sub>50</sub> or IC<sub>50</sub> value.

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of T-1101 in a mouse model.

### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cells (e.g., Huh-7)
- Matrigel (optional)
- **T-1101-d7** or T-1101 tosylate formulated for oral administration
- Calipers for tumor measurement

### Procedure:

- **Tumor Cell Implantation:** Subcutaneously inject  $1-5 \times 10^6$  cancer cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Monitor the tumor volume regularly using caliper measurements (Volume = (length x width<sup>2</sup>)/2).
- **Randomization and Treatment:** Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer T-1101 (e.g., 2.5 mg/kg, p.o., twice daily) or vehicle control for a predetermined period.
- **Monitoring:** Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
- **Endpoint and Analysis:** At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the antitumor efficacy.

## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of T-1101 and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taivex.com [taivex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. T-1101 tosylate (TAI-95 tosylate) | Hec1-Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [T-1101-d7 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600444#t-1101-d7-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b15600444#t-1101-d7-supplier-and-purchasing-information)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)